

discovery and history of 5-(Pyridin-4-yl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-(Pyridin-4-yl)thiazol-2-amine

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An In-depth Technical Guide to **5-(Pyridin-4-yl)thiazol-2-amine**: Synthesis, Properties, and Therapeutic Potential

Forward

This technical guide provides a comprehensive overview of **5-(Pyridin-4-yl)thiazol-2-amine**, a heterocyclic compound of significant interest in medicinal chemistry. It is important to note that publicly available research specifically detailing the discovery and history of this exact molecule is limited. Therefore, this guide has been constructed by integrating foundational principles of organic chemistry with data from closely related structural analogs. As a Senior Application Scientist, the aim is to offer a robust and scientifically-grounded resource for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" behind the chemical and biological properties of this scaffold.

Introduction: A Scaffold of Promise

The **5-(Pyridin-4-yl)thiazol-2-amine** structure represents a compelling fusion of two pharmacologically significant heterocycles: pyridine and 2-aminothiazole.^[1] The pyridine ring is a cornerstone in pharmaceutical sciences, present in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.^{[2][3]} Similarly, the 2-aminothiazole moiety is a privileged scaffold, renowned for its diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[4][5]}
^[6]

The combination of these two rings into a single molecular entity creates a bifunctional heteroaromatic compound with multiple reactive sites, making it a versatile building block for drug discovery and development.^[5] This guide will delve into the chemical properties, plausible synthetic routes, and potential biological applications of **5-(Pyridin-4-yl)thiazol-2-amine**, providing a foundational understanding for its exploration in therapeutic contexts.

Core Chemical Properties and Reactivity

The chemical behavior of **5-(Pyridin-4-yl)thiazol-2-amine** is governed by the electronic interplay between its constituent rings and the exocyclic amino group.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not readily available, its key physicochemical properties can be predicted using computational models. These properties are crucial for anticipating its behavior in biological systems and for guiding experimental design.

Property	Predicted Value	Significance in Drug Development
Molecular Formula	C ₈ H ₇ N ₃ S	Defines the elemental composition.
Molecular Weight	177.23 g/mol	Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP	~1.5 - 2.0	Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA)	~70-80 Å ²	Affects drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors	1 (from the amino group)	Potential for interaction with biological targets.
Hydrogen Bond Acceptors	3 (1 from pyridine N, 2 from thiazole N)	Potential for interaction with biological targets.

Chemical Reactivity

- Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally undergoes electrophilic aromatic substitution at the 3- and 5-positions under harsh conditions.[7][8]
- Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although it is less reactive than benzene.
- 2-Amino Group: This exocyclic amino group is the most reactive site for many reactions. It is nucleophilic and can readily undergo acylation, sulfonylation, and alkylation.[9] The reactivity of the amino group can be modulated by the electronic effects of the thiazole and pyridine rings.[10][11]

Synthesis and Discovery

While a specific historical account of the first synthesis of **5-(Pyridin-4-yl)thiazol-2-amine** is not prominent in the literature, its synthesis can be reliably achieved through well-established methods for constructing 2-aminothiazole rings. The most probable and widely used method is the Hantzsch thiazole synthesis.[12][13]

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α -haloketone with a thioamide (or thiourea). [14] For the synthesis of **5-(Pyridin-4-yl)thiazol-2-amine**, the key starting materials would be a 2-halo-1-(pyridin-4-yl)ethan-1-one and thiourea.

Experimental Protocol: Synthesis of 5-(Pyridin-4-yl)thiazol-2-amine

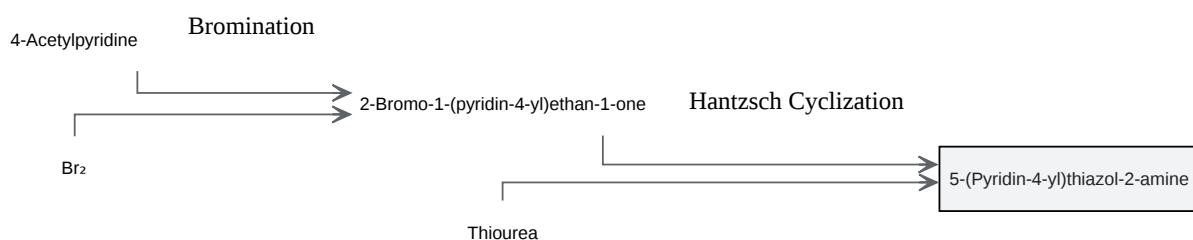
Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethan-1-one

- To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of diethyl ether and chloroform, add bromine (1.0-1.1 eq) dropwise at 0-5 °C with constant stirring.

- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(pyridin-4-yl)ethan-1-one. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form **5-(Pyridin-4-yl)thiazol-2-amine**

- Dissolve the crude 2-bromo-1-(pyridin-4-yl)ethan-1-one (1.0 eq) in ethanol.
- Add thiourea (1.0-1.2 eq) to the solution and reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a base, such as aqueous sodium carbonate or ammonia, to precipitate the free base of the product.[\[12\]](#)
- Collect the solid product by filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure **5-(Pyridin-4-yl)thiazol-2-amine**.



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Caption: Proposed Hantzsch synthesis of **5-(Pyridin-4-yl)thiazol-2-amine**.

Potential Biological Significance and Therapeutic Applications

The therapeutic potential of **5-(Pyridin-4-yl)thiazol-2-amine** can be inferred from the extensive biological activities reported for its core components and related analogs.

The 2-Aminothiazole Core: A Privileged Pharmacophore

The 2-aminothiazole scaffold is a key structural motif in a wide array of biologically active compounds.[15][16] It is present in molecules with demonstrated:

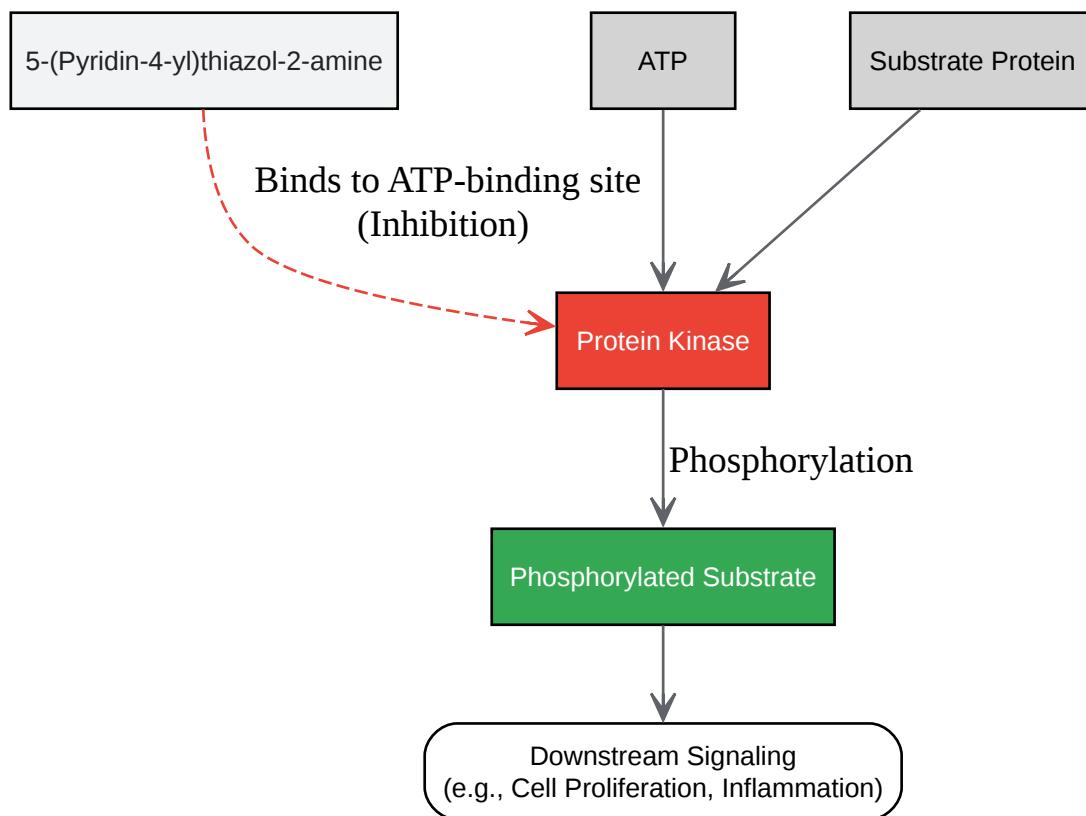
- Anticancer Activity: Many 2-aminothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[4]
- Antimicrobial Properties: This scaffold is found in numerous antibacterial and antifungal agents.[5]
- Anti-inflammatory Effects: Certain derivatives have been investigated for their ability to modulate inflammatory pathways.[4]

The Pyridine Ring: A Staple in Medicinal Chemistry

The pyridine ring is one of the most common nitrogen-containing heterocycles in approved drugs.[2][17][18] Its presence can enhance solubility, modulate basicity, and provide key interaction points with biological targets.[1]

Hypothesized Therapeutic Targets

Given the structural features of **5-(Pyridin-4-yl)thiazol-2-amine**, it is plausible that this compound and its derivatives could interact with various biological targets, particularly protein kinases. The pyridine and thiazole scaffolds are common features in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1]

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Caption: Hypothetical kinase inhibition by **5-(Pyridin-4-yl)thiazol-2-amine**.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on **5-(Pyridin-4-yl)thiazol-2-amine** are not available, we can extrapolate potential SAR trends from related compounds, such as the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives studied as Bloom Helicase inhibitors.

- **Modification of the Pyridine Ring:** The position of the nitrogen atom in the pyridine ring is often crucial for activity. For the related thiadiazole series, the 4-pyridyl and 3-pyridyl analogues showed activity, while the 2-pyridyl analogue was inactive. This suggests that the spatial orientation of the nitrogen atom and its hydrogen bonding capacity are critical for target engagement.
- **Substitution on the 2-Amino Group:** The exocyclic amino group is a key handle for derivatization. Acylation or sulfonylation at this position can introduce new functionalities that can interact with the target protein, potentially increasing potency and selectivity.

- Substitution on the Thiazole Ring: The thiazole ring itself can be substituted at the C4 position. The nature of the substituent (e.g., alkyl, aryl) could influence the molecule's conformation and its interaction with the target.

Conclusion and Future Directions

5-(Pyridin-4-yl)thiazol-2-amine is a molecule with significant untapped potential. Its synthesis is readily achievable through established chemical methods, and its structural components are well-recognized pharmacophores. This guide provides a foundational framework for researchers interested in exploring this scaffold. Future work should focus on the synthesis and biological evaluation of a library of derivatives to establish concrete structure-activity relationships and identify lead compounds for various therapeutic targets. The insights provided herein, though partly inferred from related structures, offer a scientifically sound starting point for the rational design of novel therapeutics based on the **5-(pyridin-4-yl)thiazol-2-amine** core.

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